

6-Hydroxykaempferol: A Multifaceted Modulator of Cellular Signaling Pathways

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Compound of Interest

Compound Name: 6-Hydroxykaempferol

Cat. No.: B1588450

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A Technical Guide for Researchers and Drug Development Professionals

Abstract

6-Hydroxykaempferol, a naturally occurring flavonoid, has garnered significant attention within the scientific community for its diverse pharmacological activities. This technical guide provides an in-depth analysis of the molecular interactions of **6-Hydroxykaempferol** with various cellular targets. It summarizes key quantitative data on its inhibitory activities, details the experimental protocols for assessing its efficacy, and visualizes its influence on critical signaling pathways. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals investigating the therapeutic potential of **6-Hydroxykaempferol**.

Introduction

6-Hydroxykaempferol (3,5,6,7-tetrahydroxy-2-(4-hydroxyphenyl)-4H-chromen-4-one) is a flavonol, a subclass of flavonoids, found in a variety of plant species. Like its parent compound kaempferol, **6-Hydroxykaempferol** exhibits a range of biological activities, including antioxidant, anti-inflammatory, and anti-cancer properties. Its unique chemical structure, featuring an additional hydroxyl group, influences its binding affinity and interaction with cellular macromolecules, making it a compound of interest for therapeutic development. This guide focuses on the direct interactions of **6-Hydroxykaempferol** with cellular targets and its modulation of key signaling cascades.

Quantitative Data on Cellular Target Interactions

The efficacy of a compound is often quantified by its inhibitory concentration (IC₅₀) and inhibition constant (K_i). The following tables summarize the available quantitative data for **6-Hydroxykaempferol** and its derivatives against various cellular targets.

Table 1: Enzyme Inhibition Data for **6-Hydroxykaempferol** and its Derivatives

Compound	Target Enzyme	Substrate	Inhibition Type	IC ₅₀	K _i	Reference
6-Hydroxykaempferol	Tyrosinase (diphenolase activity)	L-DOPA	Mixed-type	-	-	[1]
Baicalein (related hydroxyflavone)	Tyrosinase	L-DOPA	Mixed-type	0.11 mM	0.17 mM	[1]
6-Hydroxy-3-O-methyl-kaempferol 6-O-glucopyranoside (K6G)	Type I IFN pathway (measured by ISRE reporter activity)	-	-	EC ₅₀ = 3.33 ± 0.04 μM	-	N/A

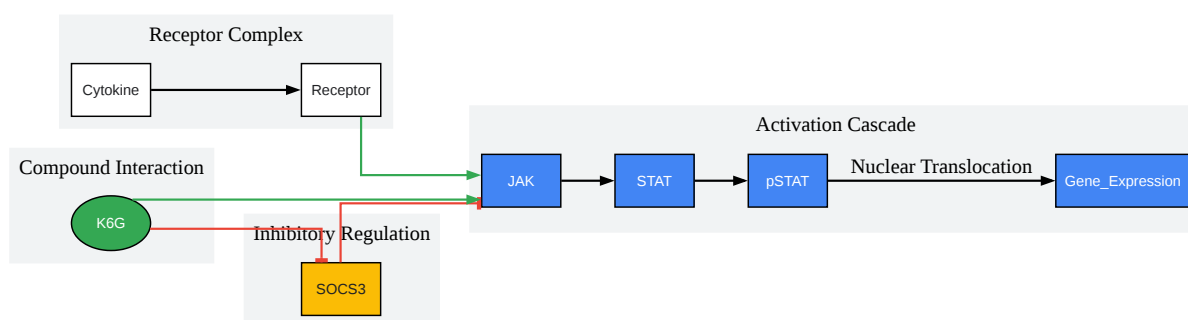
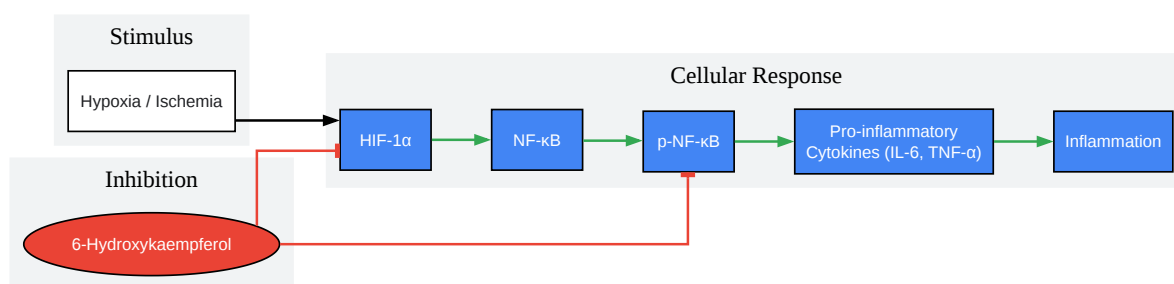
Note: Data for **6-Hydroxykaempferol**'s direct IC₅₀ and K_i values for tyrosinase are not consistently reported in the literature, though its inhibitory activity is confirmed. The data for baicalein, a structurally similar compound, is provided for comparative purposes. EC₅₀ represents the concentration for 50% of maximal effect.

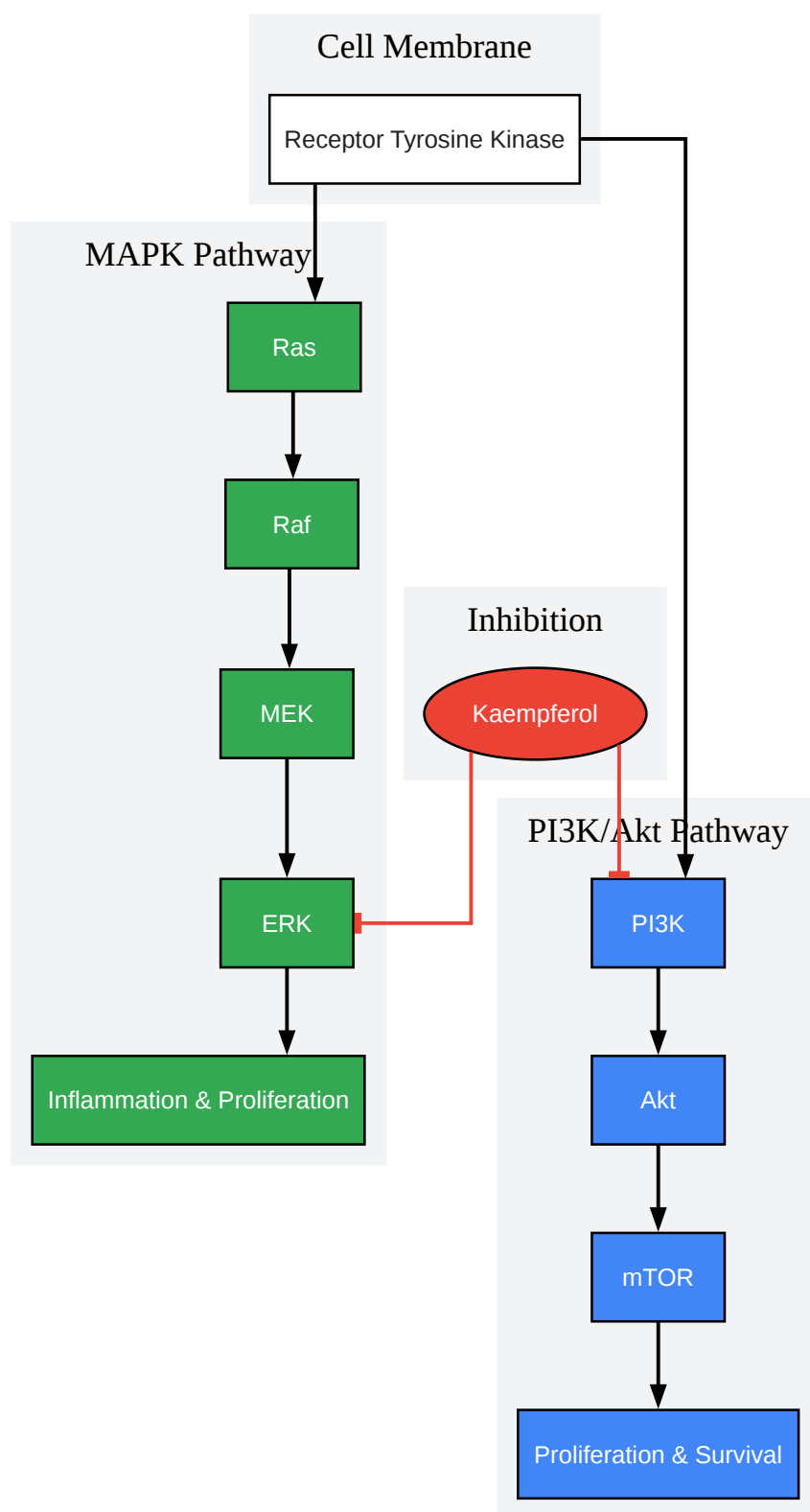
Modulation of Cellular Signaling Pathways

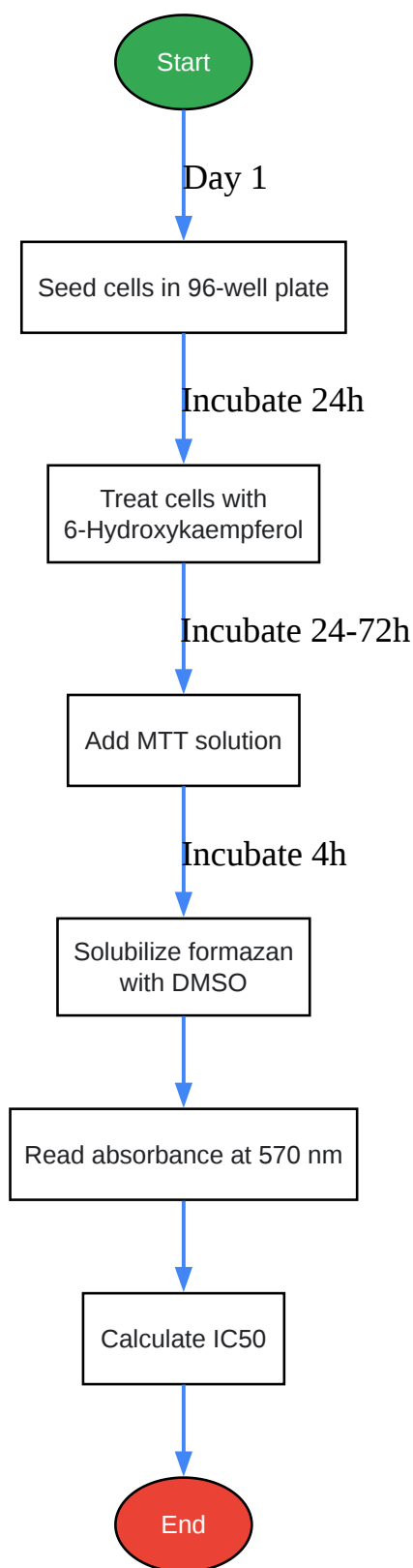
6-Hydroxykaempferol and its glycosides have been shown to modulate several critical intracellular signaling pathways implicated in inflammation, cell survival, and hypoxia.

HIF-1 α /NF- κ B Signaling Pathway

6-Hydroxykaempferol glycosides have been demonstrated to regulate the expression of Hypoxia-Inducible Factor-1 α (HIF-1 α) and Nuclear Factor-kappa B (NF- κ B). This interaction is crucial in the context of cellular response to low oxygen conditions and inflammation. By downregulating HIF-1 α and the phosphorylation of NF- κ B, **6-Hydroxykaempferol** can mitigate inflammatory responses and protect against ischemia-reperfusion injury.







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References

- 1. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
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